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molecular formula C19H23FN2 B8301514 1,4-Dibenzyl-2-(fluoromethyl)piperazine

1,4-Dibenzyl-2-(fluoromethyl)piperazine

Cat. No. B8301514
M. Wt: 298.4 g/mol
InChI Key: SDEMZAXQOIWPPI-UHFFFAOYSA-N
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Patent
US05496951

Procedure details

4.82 g (0.045 mole) of benzylamine and 9.09 g (0.09 mole) of triethylamine were added to a solution of N-(3-fluoro-2-methylsulfonyloxypropyl)-N-(2-methylsulfonyloxyethyl)benzylamine [prepared as described in step (b) above] dissolved in 200 ml of ethanol. The mixture was heated under reflux for 2 hours and then concentrated by evaporation under reduced pressure. 100 ml of ethanol and 40 ml of a 2N aqueous solution of sodium hydroxide were added to the residue, and the mixture was concentrated by evaporation under reduced pressure. The residue was mixed with ethyl acetate, and insoluble materials were removed by filtration. The filtrate was freed from the solvent by evaporation under reduced pressure, and the residue was purified by column chromatography through silica gel using a 9:1 by volume mixture of toluene and ethyl acetate as the eluent, to afford 3.60 g of 1,4-dibenzyl-2-fluoromethylpiperazine as a yellow oil.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Name
N-(3-fluoro-2-methylsulfonyloxypropyl)-N-(2-methylsulfonyloxyethyl)benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[F:16][CH2:17][CH:18](OS(C)(=O)=O)[CH2:19][N:20]([CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:21][CH2:22]OS(C)(=O)=O>C(O)C>[CH2:1]([N:8]1[CH2:22][CH2:21][N:20]([CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:19][CH:18]1[CH2:17][F:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
9.09 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N-(3-fluoro-2-methylsulfonyloxypropyl)-N-(2-methylsulfonyloxyethyl)benzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCC(CN(CCOS(=O)(=O)C)CC1=CC=CC=C1)OS(=O)(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of ethanol and 40 ml of a 2N aqueous solution of sodium hydroxide were added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with ethyl acetate, and insoluble materials
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was freed from the solvent by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography through silica gel using a 9:1
ADDITION
Type
ADDITION
Details
by volume mixture of toluene and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CF
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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